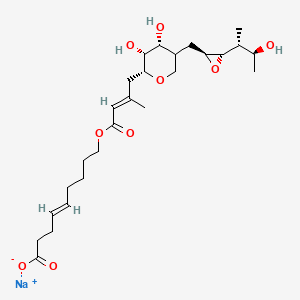
Methyl 2,3-dibenzyl-5-bromobenzoate
Vue d'ensemble
Description
Methyl 2,3-dibenzyl-5-bromobenzoate is a small molecule that has been widely studied in recent years as a research tool for various scientific disciplines. It is a versatile compound that can be used for a variety of purposes, including synthesis, drug delivery, and as a biochemical and physiological probe.
Applications De Recherche Scientifique
Zinc Phthalocyanine Derivative Synthesis
Methyl 2,3-dibenzyl-5-bromobenzoate derivatives are utilized in the synthesis of new zinc phthalocyanine compounds. These compounds, characterized by high singlet oxygen quantum yield, show potential in photodynamic therapy for cancer treatment. Their spectroscopic, photophysical, and photochemical properties make them suitable as photosensitizers, particularly for Type II mechanisms in photodynamic therapy, due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Intermediate in Bisbibenzyl Synthesis
Methyl 2,3-dibenzyl-5-bromobenzoate serves as a crucial intermediate in the total synthesis of bisbibenzyls, a series of natural products noted for their wide array of biological activities. A study described the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, highlighting the optimal conditions for its production and its significance as an intermediate in the synthesis process (Hong-xiang, 2012).
Bromophenol Derivatives from Red Algae
Research on the red alga Rhodomela confervoides led to the isolation of new bromophenol derivatives, including 2,3-dibromo-4,5-dihydroxybenzyl methyl sulfoxide. These compounds, although found inactive against several human cancer cell lines and microorganisms, contribute to our understanding of the complex chemical structures and potential applications of marine-derived substances (Zhao et al., 2004).
Novel N-Heterocyclic Carbene Complexes
The compound is part of the synthesis of novel N-heterocyclic carbene (NHC) complexes, specifically in the creation of benzyl- or 4-cyanobenzyl-substituted bromo(carbene)silver(I) and (carbene)(chloro)gold(I) complexes. These complexes have been investigated for their cytotoxicity, offering potential insights for future pharmaceutical applications, especially in cancer therapy (Patil et al., 2011).
Propriétés
IUPAC Name |
methyl 2,3-dibenzyl-5-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrO2/c1-25-22(24)21-15-19(23)14-18(12-16-8-4-2-5-9-16)20(21)13-17-10-6-3-7-11-17/h2-11,14-15H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTXFYUPMOTICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1CC2=CC=CC=C2)CC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dibenzyl-5-bromobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)








